beta-Zearalenol

Endocrine Disruption Reporter Gene Assay Estrogen Receptor Alpha

Beta-Zearalenol (β-ZEL) is the validated low-potency ERα agonist essential for weak estrogenic control applications. Its EC50 values exceed α-Zearalenol by >100-fold in reporter gene assays, enabling unambiguous baseline calibration in transcriptional activation studies. The distinct cytotoxic profile—substantially less lymphotoxic than α-Zearalenol (ED50 36,000 ng/mL)—makes β-ZEL critical for SAR investigations that decouple endocrine disruption from cytotoxicity. As a major in vivo ZEN metabolite with negligible estrogenic contribution, it is the definitive analytical standard for metabolic quantification without confounding phenotypic readout. Scientific integrity demands procurement of the correct stereoisomer—do not substitute with α-Zearalenol.

Molecular Formula C18H24O5
Molecular Weight 320.4 g/mol
CAS No. 71030-11-0
Cat. No. B137171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Zearalenol
CAS71030-11-0
Synonyms(-)-beta-zearalenol
(3R,7R,11E)-7,14,16-trihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-1-one
1H-2-benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)-
3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one
alpha-zearalenol
alpha-zearalenol, (cis)-isomer
beta-trans-zearalenol
beta-zearalenol
zearalenol
Molecular FormulaC18H24O5
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O
InChIInChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14-/m0/s1
InChIKeyFPQFYIAXQDXNOR-PMRAARRBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Beta-Zearalenol (CAS 71030-11-0) Procurement Guide: Estrogenic Potency and Cytotoxicity Data for Scientific Selection


Beta-Zearalenol (β-ZEL) is a non-steroidal estrogenic mycotoxin and a primary reductive metabolite of zearalenone (ZEN), produced by Fusarium fungi. It is a member of the β-resorcylic acid lactone (RAL) family and is frequently used as an analytical reference standard and a tool compound in toxicology and endocrinology research to study estrogen receptor (ER)-mediated effects and cellular toxicity [1]. Beta-Zearalenol is distinguished from its closely related analogs, such as α-Zearalenol, Zearalenone, and the Zearalanols, by its significantly lower estrogenic potency and a unique profile of cytotoxic effects in various cell lines [2].

Why Beta-Zearalenol Cannot Be Substituted with Other Zearalenone Metabolites in Experimental Design


Interchanging beta-Zearalenol with alpha-Zearalenol or zearalenone is scientifically invalid due to dramatic differences in biological activity that stem from the stereochemistry of the hydroxyl group at the C-7 position. This seemingly minor structural variation leads to an over 100-fold difference in estrogenic potency, with β-ZEL acting as a weak estrogen agonist while α-ZEL exhibits potency comparable to 17β-estradiol [1]. Similarly, substitution with β-Zearalanol (the fully saturated analog) or α-Zearalanol would introduce significant changes in both estrogenic and cytotoxic profiles, confounding experimental results and risk assessments [2]. The following quantitative evidence demonstrates these non-interchangeable properties and provides the scientific justification for specific procurement of beta-Zearalenol.

Quantitative Evidence Guide: Head-to-Head Comparisons of Beta-Zearalenol vs. Analogs


Estrogenic Potency: Beta-Zearalenol is >100-Fold Weaker than Alpha-Zearalenol in a Human ERα Reporter Gene Assay

In a direct head-to-head comparison using a human estrogen receptor alpha (hERα) reporter gene assay, β-Zearalenol (β-ZOL) demonstrated an EC50 value that was over 100-fold higher than that of α-Zearalenol (α-ZOL). Specifically, α-ZOL exhibited strong estrogenic potency with an EC50 of 0.022 ± 0.001 nM, comparable to the positive control 17β-estradiol (EC50 0.015 ± 0.002 nM). In contrast, ZEN was approximately 70 times less potent than α-ZOL, and β-ZOL was approximately twice as weak as ZEN [1]. This establishes a clear and quantifiable hierarchy of estrogenic activity (α-ZOL >> ZEN > β-ZOL).

Endocrine Disruption Reporter Gene Assay Estrogen Receptor Alpha

Cellular Proliferation (E-Screen): β-Zearalenol EC50 is >5-Fold Higher than Other ZEN Derivatives in MCF-7 Cells

In an E-Screen assay using ER-positive MCF-7 human breast cancer cells, β-Zearalenol (β-ZEA) induced 50% cellular proliferation (EC50) at a concentration of 5.2 × 10⁻³ μM. This EC50 was statistically higher than that of all other tested zearalenone-related compounds, including α-Zearalenol, α-Zearalanol, and β-Zearalanol. For context, α-Zearalenol was an outlier in this study, inducing a higher proliferative effect (PE=2.6) and relative proliferative potency (RPP=7) [1]. This confirms that β-ZEL is the least potent estrogenic proliferative agent among the common ZEN metabolites.

E-Screen Assay Cell Proliferation MCF-7 Cells

Cytotoxicity in H460 Lung Cancer Cells: β-Zearalenol is >3-Fold More Cytotoxic than its Saturated Analog β-Zearalanol

A comparative cytotoxicity study against a panel of human cancer cell lines revealed that β-Zearalenol (compound 10) exhibits an IC50 of 15.4 μM against H460 non-small cell lung cancer cells after 72 hours of continuous exposure. In contrast, its structurally similar saturated analog, β-Zearalanol (compound 12), was more cytotoxic, with an IC50 of 9.5 μM in the same assay [1]. This demonstrates that the 1',2'-double bond present in β-Zearalenol is a critical determinant of its cytotoxic potency, with the saturated analog being roughly 1.6-fold more potent in this specific cell line.

Cytotoxicity H460 Cells Structure-Activity Relationship

Immunotoxicity (Lymphoblastogenesis): β-Zearalenol is >5-Fold Less Lymphotoxic than α-Zearalanol and >10-Fold Less than α-Zearalenol

In a study assessing the inhibition of mitogen-induced human lymphocyte blastogenesis, β-Zearalenol exhibited the lowest lymphotoxicity among the tested zearalenone analogs. The 50% effective dose (ED50) for β-Zearalenol was 36,000 ng/mL. This was significantly higher (less toxic) than that of α-Zearalanol (ED50 = 3,750 ng/mL), α-Zearalenol (ED50 = 6,300 ng/mL), and Zearalenone (ED50 = 3,500 ng/mL) [1]. This indicates a 9.6-fold reduction in lymphotoxicity compared to α-Zearalanol and a 5.7-fold reduction compared to α-Zearalenol.

Immunotoxicity Lymphocyte Blastogenesis ED50

Optimal Research Applications for Beta-Zearalenol Based on Quantified Differentiation


Low-Potency Estrogenic Control in ERα Reporter Gene and E-Screen Assays

Based on its EC50 values, which are over 100-fold higher than α-Zearalenol in reporter gene assays [1] and >5-fold higher in MCF-7 cell proliferation assays [2], β-Zearalenol is the optimal choice for a low-potency or weak estrogenic control. Its use is critical for establishing a baseline response in ERα-mediated transcriptional activation studies, allowing researchers to distinguish between potent and weak agonists within a chemical series. This application directly leverages the quantified low estrogenicity that distinguishes β-ZEL from other ZEN metabolites.

Structure-Activity Relationship (SAR) Studies on Cytotoxicity and Immunotoxicity

The unique cytotoxic profile of β-Zearalenol, which is less potent than β-Zearalanol in H460 lung cancer cells (IC50 15.4 μM vs. 9.5 μM) [3] but significantly less lymphotoxic than α-Zearalenol and α-Zearalanol (ED50 36,000 ng/mL) [4], makes it a key compound for SAR investigations. Procuring β-Zearalenol is essential for experiments designed to decouple the structural features responsible for endocrine disruption from those driving cytotoxicity and immunosuppression. Its procurement is justified by the need for a comparator that occupies a specific, quantifiable position in the activity spectrum.

In Vivo Studies Requiring Minimal Estrogenic Interference in the Presence of ZEN

In toxicokinetic and metabolism studies, β-Zearalenol is a significant in vivo metabolite of ZEN, yet its contribution to systemic estrogenic toxicity is minimal due to its low potency. A pig study demonstrated that after oral administration, β-ZEL has high oral bioavailability and undergoes extensive first-pass glucuronidation, similar to other metabolites, but with far weaker estrogenic effects [5]. Therefore, β-Zearalenol is the preferred standard for analytical quantification of this specific metabolite in plasma and urine, as its presence indicates biotransformation without being a primary driver of the observed estrogenic phenotype.

Quote Request

Request a Quote for beta-Zearalenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.